2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Description
Significance of Aryl Acetaldehyde (B116499) and Cyclopentyl Moieties in Chemical Synthesis Research
Aryl acetaldehydes are a class of organic compounds that serve as versatile intermediates in a multitude of synthetic transformations. The aldehyde functional group is highly reactive and participates in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations, making it a valuable handle for molecular elaboration. The presence of an aryl group, in this case, a 4-hydroxyphenyl group, introduces electronic and steric properties that can influence the reactivity of the aldehyde and provide a site for further functionalization. The phenolic hydroxyl group, in particular, can act as a hydrogen bond donor, a nucleophile, or a directing group in various reactions.
The cyclopentyl moiety is a common cyclic alkyl group that imparts specific conformational rigidity and lipophilicity to a molecule. In medicinal chemistry, the incorporation of a cyclopentyl group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability. From a synthetic standpoint, the bulky nature of the cyclopentyl group at the α-position of the acetaldehyde can introduce significant steric hindrance, influencing the stereochemical outcome of reactions at the adjacent aldehyde.
Historical Overview of Research on Related Hydroxyphenylacetaldehyde Compounds
Research into hydroxyphenylacetaldehyde compounds has a notable history, primarily centered on the simpler, unsubstituted analog, 4-hydroxyphenylacetaldehyde. This compound is a naturally occurring molecule and a metabolite of tyramine (B21549) in various organisms, including humans. nih.gov Its biosynthesis and subsequent metabolism to 4-hydroxyphenylacetic acid have been subjects of biochemical investigation. foodb.ca
Historically, synthetic interest in 4-hydroxyphenylacetaldehyde has been linked to its role as a precursor in the biosynthesis of benzylisoquinoline alkaloids, a large and diverse group of natural products with a wide range of pharmacological activities. foodb.ca The condensation of 4-hydroxyphenylacetaldehyde with dopamine (B1211576) is a key step in the formation of the core structure of these alkaloids. foodb.ca Synthetic chemists have developed various methods for the preparation of 4-hydroxyphenylacetaldehyde and its derivatives to support the synthesis of these complex natural products and their analogs.
Current Research Landscape and Unaddressed Challenges Pertaining to 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
The current research landscape for this compound itself appears to be largely unexplored, with a notable absence of dedicated studies in the scientific literature. While the synthesis and reactions of α-substituted arylacetaldehydes are areas of active research, the specific combination of a cyclopentyl and a 4-hydroxyphenyl group at the α-position presents unique synthetic challenges.
One of the primary challenges lies in the stereoselective synthesis of this compound. The α-carbon is a chiral center, and controlling its stereochemistry during synthesis is a non-trivial task, especially given the steric bulk of the cyclopentyl group. The direct α-alkylation of 4-hydroxyphenylacetaldehyde with a cyclopentyl halide would likely be complicated by issues of regioselectivity, over-alkylation, and the inherent instability of the aldehyde under many reaction conditions.
Furthermore, the reactivity of the aldehyde in this compound is expected to be significantly influenced by the sterically demanding α-substituents. This steric hindrance could impede the approach of nucleophiles, potentially requiring more forcing reaction conditions or specialized catalysts to achieve desired transformations.
Unaddressed challenges in this area include the development of efficient and stereoselective synthetic routes to this compound and the systematic investigation of its reactivity. Exploring its potential as a building block in the synthesis of novel heterocyclic compounds or as a scaffold for the development of new bioactive molecules remains a fertile ground for future research. The unique steric and electronic properties conferred by the combination of the cyclopentyl and 4-hydroxyphenyl groups suggest that this compound could offer access to novel chemical space with potential applications in materials science and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-13(10-3-1-2-4-10)11-5-7-12(15)8-6-11/h5-10,13,15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMASKDWMPULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde
Strategic Approaches in Total Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Analogues
The total synthesis of complex molecules relies on strategic planning to ensure efficiency and high yields. For analogues of this compound, which feature a core α-aryl aldehyde structure, synthetic strategies must address the controlled formation of the quaternary carbon center and the incorporation of diverse functional groups.
Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, offering high selectivity under mild reaction conditions. In the context of hydroxyphenylacetaldehyde synthesis, enzymes play a crucial role, particularly in the biosynthesis of natural products. For instance, the formation of (S)-norcoclaurine, a key precursor to a vast family of benzylisoquinoline alkaloids, begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS). nih.govmdpi.com This highlights nature's use of 4-hydroxyphenylacetaldehyde as a fundamental building block.
The 4-hydroxyphenylacetaldehyde scaffold itself is derived from the amino acid L-tyrosine through a series of enzymatic steps. researchgate.netsemanticscholar.org Advances in metabolic engineering have enabled the overexpression of key enzymes, such as ketoacid decarboxylases and alcohol dehydrogenases, in microbial hosts like E. coli to produce 4-hydroxyphenylacetaldehyde from simple carbon sources. semanticscholar.org The enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), a two-component monooxygenase, is notable for its ability to introduce a hydroxyl group at the ortho-position of various phenolic compounds, demonstrating the potential for enzymatic functionalization of the hydroxyphenyl ring. mdpi.com These biocatalytic methods provide a green and efficient route to the key 4-hydroxyphenylacetaldehyde intermediate required for the synthesis of the target compound and its analogues.
| Enzyme/System | Precursor(s) | Product/Intermediate | Application in Synthesis |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Demonstrates the use of 4-hydroxyphenylacetaldehyde as a key biosynthetic precursor. mdpi.com |
| Tyrosine Metabolism Pathway | L-Tyrosine | 4-Hydroxyphenylacetaldehyde | De novo biological production of the core aldehyde scaffold. researchgate.netsemanticscholar.org |
| 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H) | 4-Hydroxyphenylacetate & other phenols | Catechol derivatives | Enzymatic modification of the hydroxyphenyl ring system. mdpi.com |
Conversely, a divergent synthesis begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. researchgate.net This strategy is highly effective for exploring structure-activity relationships. For example, a core intermediate like 2-(4-hydroxyphenyl)acetaldehyde (B18310) could be subjected to various catalytic conditions to introduce a range of cyclic and acyclic substituents at the α-position, thereby generating a diverse set of analogues. A rhodium-catalyzed divergent method has been demonstrated for the synthesis of α-aryl ketones and esters from diazo compounds, showcasing the power of this approach to selectively yield different products from a common precursor. rsc.org Similarly, photocatalytic methods have been used for the divergent cyclization of alkynyl aldehydes, yielding different cyclic structures based on the solvent used. nih.gov
Catalytic Approaches in the Formation of the this compound Core Structure
Catalysis is central to modern organic synthesis, providing powerful tools for the efficient and selective formation of chemical bonds. The construction of the α-aryl-α-cyclopentyl acetaldehyde (B116499) core relies heavily on catalytic methods that can precisely functionalize the aldehyde at its α-position.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. For aldehyde functionalization, a key strategy involves the use of chiral secondary amines (e.g., proline and its derivatives) to activate the aldehyde via the formation of a nucleophilic enamine intermediate. acs.orgacs.org This enamine can then react with various electrophiles, allowing for the stereoselective introduction of substituents at the α-carbon. rsc.orgrsc.org
This approach has been successfully applied to a wide range of α-functionalization reactions, including aminations, halogenations, and C-C bond-forming reactions. acs.orgrsc.org The challenge with α-branched aldehydes, like the target compound, is the reduced reactivity of the corresponding trisubstituted enamine intermediate. nih.gov Despite this, significant progress has been made in developing highly active organocatalysts, such as diarylprolinol silyl (B83357) ethers, that can effectively catalyze the α-functionalization of such sterically hindered substrates with excellent enantioselectivity. acs.orgacs.org This methodology could be envisioned for the direct cyclopentylation of a 4-hydroxyphenylacetaldehyde derivative.
| Catalyst Type | Activation Mode | Typical Reaction | Key Features |
| Proline & Derivatives | Enamine Catalysis | α-Amination, α-Halogenation | Readily available, enables direct asymmetric functionalization. rsc.org |
| Diarylprolinol Silyl Ethers | Enamine Catalysis | α-Alkylation, α-Arylation | High reactivity and enantioselectivity, suitable for sterically demanding substrates. acs.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | Homoenolate/Enolate Equivalents | Cyclopentene (B43876) Synthesis | Generation of reactive enol intermediates for cyclization reactions. |
Transition metal catalysis offers a complementary and powerful set of tools for aldehyde functionalization. Palladium-catalyzed α-arylation of carbonyl compounds is a well-established method for forming C-C bonds between an aromatic ring and the α-position of an aldehyde or ketone. acs.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a pre-formed enolate or, more directly, through a catalytic cycle involving the aldehyde itself. acs.org Such a strategy could be applied by coupling cyclopentylacetaldehyde with a suitable 4-hydroxyphenyl halide derivative.
While direct α-arylation of acetaldehyde itself is challenging, methods using acetaldehyde equivalents or specialized catalytic systems have been developed. acs.org Nickel catalysis has also emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. Cooperative catalysis between nickel and a photocatalyst can enable the acylation of aryl halides with aldehydes to form ketones, demonstrating the potential for forming new bonds at the carbonyl carbon under mild conditions. organic-chemistry.org Furthermore, transition-metal-free methods, such as the Meerwein arylation, utilize aryl diazonium salts as radical precursors to achieve the α-arylation of carbonyl compounds, offering an alternative pathway that avoids expensive metal catalysts. acs.org
Novel Methodologies for Introducing Cyclopentyl and Hydroxyphenyl Scaffolds
The efficient introduction of the specific cyclopentyl and 4-hydroxyphenyl moieties is critical for the synthesis of the target molecule.
The cyclopentyl ring can be introduced using several modern synthetic methods. Transition metal-catalyzed annulation reactions, for instance, can construct cyclopentene rings from simpler acyclic precursors. organic-chemistry.org For the introduction of a saturated cyclopentyl group, Grignard reagents, such as cyclopentyl magnesium bromide, can be used as nucleophiles to attack an electrophilic center. quora.com This could involve, for example, the reaction of cyclopentyl magnesium bromide with a derivative of 2-(4-hydroxyphenyl)acetaldehyde where the aldehyde is masked or the α-position is rendered electrophilic. The Thorpe-Ingold effect is a principle often exploited in ring-closing reactions to favor the formation of five-membered rings. baranlab.org
The 4-hydroxyphenyl scaffold can be synthesized or introduced through various well-established and novel reactions. Friedel-Crafts-type reactions can be used to directly acylate or alkylate phenol (B47542), though this can sometimes suffer from issues with regioselectivity. beilstein-archives.org A more controlled approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to couple a boronic acid or amine derivative of phenol with a suitable cyclopentylacetaldehyde-derived partner. organic-chemistry.org The synthesis of various 4-hydroxyphenyl derivatives has been reported through the functionalization of precursors like 4-aminophenol (B1666318) or by coupling with 4-(1-piperazinyl)phenol. nih.govnih.gov These methods provide robust and flexible access to the required hydroxyphenyl moiety, often with protection of the phenolic hydroxyl group, which can be removed in a later step.
Scale-Up Considerations and Automated Synthesis Techniques in Research
When transitioning from a laboratory-scale synthesis to a larger production for extensive research, several critical aspects must be addressed. The primary goal is to develop a robust process that is not only high-yielding but also cost-effective and environmentally benign.
Key Scale-Up Considerations:
Route Selection: The chosen synthetic pathway must utilize readily available and inexpensive starting materials. Reactions that require extreme temperatures, high pressures, or hazardous reagents are often avoided in large-scale operations.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics helps in determining the optimal reaction time and temperature. Heat transfer becomes a significant issue at a larger scale, and exothermic reactions require careful management to prevent thermal runaways.
Work-up and Purification: The purification method used in the laboratory, such as column chromatography, may not be practical for large quantities. Alternative methods like crystallization, distillation, or extraction are often preferred for their scalability.
Process Safety: A comprehensive hazard analysis is essential to identify and mitigate any potential safety risks associated with the chemical process.
Automated Synthesis Techniques:
In modern chemical research, automated synthesis platforms play a pivotal role in accelerating the discovery and optimization of new molecules and synthetic routes. These systems offer several advantages over manual methods, including higher throughput, improved reproducibility, and the ability to perform reactions in parallel.
For the synthesis of this compound and its analogs, an automated platform could be employed for:
Reaction Optimization: Systematically varying reaction parameters such as temperature, concentration, and catalyst loading to identify the optimal conditions for the desired transformation.
Library Synthesis: Rapidly generating a library of related compounds by using a common intermediate and a diverse set of building blocks. This is particularly useful for structure-activity relationship (SAR) studies.
Data Logging and Analysis: Automated systems can continuously monitor and record reaction data, which can be used for process understanding and optimization.
The table below illustrates a hypothetical comparison of a manual versus an automated approach for the optimization of a key reaction step in the synthesis of this compound.
| Parameter | Manual Synthesis | Automated Synthesis |
| Number of Reactions | 5-10 per day | 50-100 per day |
| Reagent Dispensing | Manual pipetting | Robotic liquid handling |
| Temperature Control | Oil bath/heating mantle | Individually controlled reaction zones |
| Data Collection | Manual logging | Automated data acquisition |
| Reproducibility | Operator-dependent | High |
By leveraging automated synthesis, researchers can significantly reduce the time and effort required for process development and compound library generation, thereby accelerating the pace of scientific discovery.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde
Electrophilic and Nucleophilic Character of the Acetaldehyde (B116499) Moiety
The acetaldehyde portion of the molecule contains a carbonyl group (C=O), which is central to its reactivity. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, rendering the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich). libretexts.orgacs.org This inherent polarity makes the carbonyl carbon a prime target for attack by a wide array of nucleophiles. libretexts.orglibretexts.org
Nucleophilic Addition Reactions to the Carbonyl Group
The archetypal reaction of the acetaldehyde moiety is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and its electrons to move to the oxygen atom. libretexts.org This attack changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide ion intermediate. openochem.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The reactivity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde in these reactions is influenced by both electronic and steric factors. Electronically, it behaves like a typical aldehyde. However, the presence of two bulky substituents—the cyclopentyl and 4-hydroxyphenyl groups—adjacent to the carbonyl carbon creates significant steric hindrance. libretexts.orgopenstax.org This steric crowding can impede the approach of nucleophiles, potentially slowing the reaction rate compared to less substituted aldehydes like formaldehyde (B43269) or acetaldehyde. openochem.org
Despite this, the aldehyde is susceptible to a range of nucleophilic additions. Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, react readily under basic or neutral conditions to form new carbon-carbon bonds. Weaker nucleophiles generally require acid catalysis to enhance the electrophilicity of the carbonyl carbon. openochem.org
| Nucleophile Type | Example Reagent | Reaction Conditions | Product Type |
|---|---|---|---|
| Organometallic Reagents | Methylmagnesium Bromide (CH₃MgBr) | Aprotic solvent (e.g., ether), followed by aqueous workup | Secondary Alcohol |
| Hydride Reagents | Sodium Borohydride (B1222165) (NaBH₄) | Protic solvent (e.g., ethanol) | Primary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) / HCl | Acidic | Cyanohydrin |
| Alcohols | Ethanol (CH₃CH₂OH) | Acid catalyst (e.g., H₂SO₄) | Hemiacetal / Acetal (B89532) |
| Amines | Methylamine (CH₃NH₂) | Mildly acidic (pH ~4-5) | Imine (Schiff Base) |
Carbonyl Activation and Reactivity Modulation for Advanced Transformations
To facilitate reactions with weaker nucleophiles, the carbonyl group can be "activated" to increase its electrophilicity. libretexts.org The most common method is acid catalysis. fiveable.me In the presence of a Brønsted or Lewis acid, the carbonyl oxygen's lone pair can donate to the acid. libretexts.org This protonation or coordination places a positive charge on the oxygen, which can be delocalized by resonance to the carbonyl carbon. libretexts.org This activated carbonyl is significantly more reactive and susceptible to attack. libretexts.orglibretexts.org
This activation strategy is crucial for transformations such as acetal formation, where weakly nucleophilic alcohols are used. openochem.org Lewis acids, such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃), can also serve as potent activators, coordinating to the carbonyl oxygen and enhancing its polarization. libretexts.orgnih.gov
| Activation Strategy | Catalyst Example | Mechanism of Activation | Effect on Carbonyl Carbon |
|---|---|---|---|
| Brønsted Acid Catalysis | Sulfuric Acid (H₂SO₄) | Protonation of the carbonyl oxygen. fiveable.me | Increases positive character, enhances electrophilicity. masterorganicchemistry.com |
| Lewis Acid Catalysis | Boron Trifluoride (BF₃) | Coordination to a lone pair on the carbonyl oxygen. libretexts.org | Induces strong polarization of the C=O bond. acs.org |
| Metal Ion Coordination | Zinc Chloride (ZnCl₂) | Forms a complex with the carbonyl oxygen. libretexts.org | Enhances electrophilicity for nucleophilic attack. libretexts.org |
Transformations Involving the Hydroxyphenyl Group
The 4-hydroxyphenyl (phenolic) group offers a second site of reactivity, characterized by the acidic nature of the hydroxyl proton and the nucleophilicity of the aromatic ring. acs.org
Phenolic Reactivity in Condensation and Derivatization Reactions
The hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, particularly at the ortho positions (C2 and C6) relative to the hydroxyl group. This enables the molecule to participate in condensation reactions, for example, with other aldehydes like formaldehyde under acidic or basic conditions to form polymeric structures, similar to novolac or resol resins. researchgate.netepo.org Acetaldehyde-mediated condensation reactions are also well-documented for phenolic compounds, leading to the formation of bridged oligomers. acs.orgnih.gov
Furthermore, the phenolic hydroxyl group itself can undergo various derivatization reactions. researchgate.net These reactions are useful for modifying the molecule's properties or for protecting the hydroxyl group during other transformations. Common derivatizations include esterification with acyl chlorides or anhydrides and etherification, such as in the Williamson ether synthesis. libretexts.orgnih.gov
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Formaldehyde (CH₂O) / Acid or Base Catalyst | Aromatic Ring (ortho positions) | Phenolic Resin Precursor |
| Esterification | Acetyl Chloride (CH₃COCl) / Base | Phenolic Hydroxyl | Phenyl Ester |
| Etherification (Williamson) | Methyl Iodide (CH₃I) / Strong Base (e.g., NaH) | Phenolic Hydroxyl | Phenyl Ether (Anisole derivative) |
| Silylation | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Phenolic Hydroxyl | Silyl (B83357) Ether |
Oxidative Pathways of the Hydroxyphenyl Moiety
Phenols are susceptible to oxidation, which can proceed through several mechanistic pathways, often involving radical intermediates. scispace.com One-electron oxidation of the phenol (B47542) generates a phenoxyl radical, which is stabilized by resonance. scispace.comnih.gov These radicals can then participate in oxidative coupling reactions, forming new C-C or C-O bonds between two molecules. wikipedia.orgwikipedia.org This process can lead to dimerization or polymerization. nih.govrsc.org
Depending on the oxidant and reaction conditions, the para-substituted phenol can also be oxidized to a corresponding p-benzoquinone derivative. nih.govacs.org This transformation typically involves a two-electron oxidation process. acs.org Oxidative pathways are central to the metabolism of many phenolic compounds and can be initiated by chemical reagents (e.g., transition metal complexes) or enzymes. wikipedia.orgrsc.org
Rearrangement Reactions and Pericyclic Processes
While this compound itself is not predisposed to common rearrangement reactions, its derivatives can undergo such transformations. For instance, if the acetaldehyde moiety is first converted to an epoxide (e.g., via the Darzens reaction), the resulting epoxide could undergo an acid-catalyzed rearrangement. rsc.org
One relevant transformation is the Meinwald rearrangement, where an epoxide rearranges to a carbonyl compound under Lewis acid catalysis. nih.govacs.org Depending on which group migrates (hydride, alkyl, or aryl), the rearrangement of a corresponding epoxide derived from our title compound could potentially yield a ketone or a different aldehyde. nih.govrsc.org Such rearrangements are valuable in synthesis for accessing structurally diverse carbonyl compounds from common epoxide precursors. nih.gov
| Reaction Name | Required Precursor | Key Transformation | Potential Product from Derivative |
|---|---|---|---|
| Meinwald Rearrangement | Epoxide derived from the aldehyde | Acid-catalyzed epoxide ring-opening and group migration. nih.gov | Ketone or a rearranged aldehyde. nih.gov |
| Pinacol-type Rearrangement | Vicinal diol (formed by reduction and Grignard addition) | Acid-catalyzed rearrangement of a 1,2-diol. | Ketone with a rearranged carbon skeleton. |
Baeyer–Villiger Oxidation of Aldehydes and Related Reactions
The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters and cyclic ketones to lactones using peroxy acids or peroxides. While the reaction is most commonly applied to ketones, aldehydes can also undergo a similar transformation to yield carboxylic acids. In the case of this compound, oxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to convert the aldehyde functional group into a carboxylic acid.
The generally accepted mechanism for the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide group, with the simultaneous departure of a carboxylate leaving group. For aldehydes, the migrating group is the hydrogen atom.
Predicted Reaction Scheme:
Table 1: Predicted Reactants and Products for Baeyer-Villiger Oxidation
| Reactant | Oxidizing Agent | Predicted Major Product |
| This compound | m-CPBA | 2-Cyclopentyl-2-(4-hydroxyphenyl)acetic acid |
It is important to note that the phenolic hydroxyl group could potentially be susceptible to oxidation under certain conditions, although the Baeyer-Villiger oxidation of the aldehyde is expected to be the primary reaction pathway under controlled conditions.
Sigmatropic Rearrangements and Cyclizations
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The structure of this compound does not lend itself directly to common sigmatropic rearrangements like the Cope or Claisen rearrangements without prior modification. However, the presence of the aromatic ring and the aldehyde group could allow for intramolecular cyclization reactions under specific, likely acidic or thermal, conditions.
For instance, an intramolecular Friedel-Crafts type reaction could theoretically occur, where the aldehyde, after protonation, acts as an electrophile and attacks the electron-rich hydroxyphenyl ring. This would lead to the formation of a new ring system. The feasibility of such a reaction would depend on the activation energy barrier and the stability of the resulting carbocation intermediate.
Hypothetical Cyclization Pathway:
The regioselectivity of such a cyclization would be directed by the activating hydroxyl group on the aromatic ring.
Reaction Mechanisms of Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. The aldehyde functionality in this compound makes it a prime candidate for participation in various MCRs, such as the Ugi, Passerini, or Hantzsch reactions.
Radical Reaction Pathways and Their Intermediates
While many MCRs proceed through ionic or concerted pathways, radical mechanisms are also possible, particularly when initiated by radical initiators or photochemically. In the context of a hypothetical MCR involving this compound, a radical pathway could be initiated by the abstraction of the aldehydic hydrogen atom. The resulting acyl radical could then engage with other components in the reaction mixture.
Table 2: Potential Radical Intermediates
| Precursor | Initiator | Potential Radical Intermediate |
| This compound | AIBN, light | 2-Cyclopentyl-2-(4-hydroxyphenyl)acetyl radical |
The stability of this potential radical intermediate would be influenced by the adjacent cyclopentyl and hydroxyphenyl groups. The subsequent steps would depend on the nature of the other reactants present.
Concerted vs. Stepwise Mechanistic Considerations in Complex Reactions
The distinction between concerted and stepwise mechanisms is a fundamental aspect of mechanistic organic chemistry. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates.
In a hypothetical multi-component reaction, such as a Passerini reaction involving this compound, an isocyanide, and a carboxylic acid, the mechanism is generally considered to be concerted. This would involve the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which then reacts with the isocyanide in a single step.
Conversely, an Ugi reaction, which involves an amine in addition to the aldehyde, isocyanide, and carboxylic acid, is generally believed to proceed through a stepwise mechanism. This would begin with the formation of an imine from the aldehyde and the amine, followed by subsequent steps involving the other components.
Table 3: Mechanistic Comparison in Hypothetical MCRs
| Reaction Type | Key Reactants | General Mechanism |
| Passerini-type | Aldehyde, Isocyanide, Carboxylic Acid | Concerted |
| Ugi-type | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Stepwise |
The actual mechanism for any given MCR involving this compound would need to be determined through detailed experimental and computational studies, such as kinetic isotope effect measurements or the detection of intermediates.
Stereochemical Investigations and Control in 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde Synthesis and Reactions
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of enantiomerically pure or enriched 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde necessitates the use of asymmetric synthetic strategies. While specific methods for this exact molecule are not extensively documented in publicly available literature, general principles of asymmetric synthesis for α-chiral aldehydes can be applied.
Key Approaches to Enantioselective Synthesis:
Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to a precursor molecule. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as the alkylation of an enolate, to create the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched product. For the synthesis of this compound, this could involve the alkylation of a chiral imine or hydrazone derived from a simpler aldehyde.
Asymmetric Catalysis: The use of chiral catalysts to control the stereoselectivity of a reaction is a more modern and efficient approach. Potential catalytic methods include:
Asymmetric Alkylation: The enantioselective alkylation of a prochiral enolate derived from a (4-hydroxyphenyl)acetaldehyde precursor with a cyclopentyl halide, mediated by a chiral phase-transfer catalyst or a chiral metal-ligand complex.
Asymmetric Conjugate Addition: The addition of a cyclopentyl nucleophile to a chiral α,β-unsaturated acceptor derived from (4-hydroxyphenyl)acetic acid.
Enantioselective Aldol (B89426) Reactions: While not directly forming the target, related strategies involving aldol reactions with chiral catalysts can establish key stereocenters in precursors.
The choice of strategy would depend on the availability of starting materials, the desired enantiomeric excess (ee), and the scalability of the process. The table below outlines hypothetical data for such synthetic strategies, illustrating the kind of results that would be sought in a research context.
| Strategy | Chiral Source | Reagents | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Auxiliary | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 1. SAMP, 2. LDA, 3. Cyclopentyl bromide | >95:5 | >95% |
| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | K2CO3, Toluene | N/A | Up to 90% |
Table 1: Hypothetical data for enantioselective synthesis strategies.
Stereochemical Outcomes of Reactions Involving the Aldehyde Carbon
The aldehyde functional group in this compound is a prochiral center. Nucleophilic addition to the carbonyl carbon will generate a new stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of such reactions is influenced by the existing stereocenter at the α-position.
This phenomenon is generally described by models of asymmetric induction, such as Cram's rule , the Felkin-Anh model , and the Cornforth model . These models predict the favored diastereomer by considering the steric and electronic effects of the substituents on the adjacent chiral center. The Felkin-Anh model, for instance, predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest group to minimize steric hindrance.
For this compound, the three groups attached to the α-carbon are the cyclopentyl group, the 4-hydroxyphenyl group, and a hydrogen atom. The relative sizes of the cyclopentyl and 4-hydroxyphenyl groups will determine the preferred trajectory of nucleophilic attack according to these models.
Examples of Reactions and Their Potential Stereochemical Outcomes:
Reduction with Hydride Reagents (e.g., NaBH₄): This reaction would produce 2-cyclopentyl-2-(4-hydroxyphenyl)ethanol. The ratio of the resulting diastereomers would depend on the facial selectivity of the hydride attack.
Addition of Grignard Reagents (e.g., CH₃MgBr): This would lead to the formation of a secondary alcohol with two stereocenters. The diastereoselectivity would be governed by the principles of 1,2-asymmetric induction.
Wittig Reaction: While this reaction converts the aldehyde to an alkene and does not create a new stereocenter at the original aldehyde carbon, the stereoselectivity of the resulting alkene (E/Z ratio) could potentially be influenced by the adjacent stereocenter.
The following table presents plausible outcomes for nucleophilic additions to a single enantiomer of this compound, based on established models of asymmetric induction.
| Nucleophile | Reagent | Product | Predicted Major Diastereomer |
| Hydride | NaBH₄ | 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol | (1R,2S) or (1S,2R) |
| Methyl | CH₃MgBr | 3-Cyclopentyl-3-(4-hydroxyphenyl)butan-2-ol | (2R,3S) or (2S,3R) |
Table 2: Predicted stereochemical outcomes of nucleophilic addition reactions.
Conformational Analysis and its Impact on Reactivity and Selectivity
The three-dimensional conformation of this compound plays a crucial role in determining its reactivity and the stereoselectivity of its reactions. The molecule can adopt various conformations due to rotation around the single bonds, particularly the bond between the α-carbon and the carbonyl carbon.
The relative energies of these conformations are influenced by steric and electronic interactions between the substituents. The most stable conformer will be the one that minimizes these unfavorable interactions. According to models like Felkin-Anh, the most reactive conformation for nucleophilic addition to the aldehyde is one where the largest substituent on the α-carbon is positioned perpendicular to the carbonyl plane.
Impact of Conformation on Reactivity:
Accessibility of the Carbonyl Carbon: The conformation of the molecule can sterically hinder one face of the carbonyl group more than the other, leading to facial selectivity in nucleophilic attacks.
Transition State Stabilization: Certain conformations may be better able to stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. For example, orbital overlap between the incoming nucleophile, the carbonyl group, and adjacent substituents can be conformation-dependent.
Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for studying the conformational preferences of molecules like this compound. These studies can provide insights into the relative energies of different conformers and help predict the stereochemical outcomes of reactions.
The interplay between the cyclopentyl ring's puckering and the rotation around the Cα-C(aryl) and Cα-CHO bonds would lead to a complex conformational landscape, with several low-energy conformers potentially populated at room temperature. The dominant reactive conformer would dictate the observed stereoselectivity.
Computational and Theoretical Chemistry Studies on 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is fundamentally governed by the interplay of its aromatic and aldehydic components. A molecular orbital (MO) analysis would reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of its reactivity.
The HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, particularly on the phenolic oxygen and the ortho and para carbon atoms. The lone pairs of the oxygen atom and the π-system of the benzene (B151609) ring contribute significantly to the energy of the HOMO. The LUMO, conversely, would likely be centered on the acetaldehyde (B116499) group, specifically on the π* antibonding orbital of the carbonyl (C=O) double bond. This distribution is consistent with the known electronic properties of phenolic compounds and aldehydes. quora.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the gap would be influenced by the electronic nature of both the 4-hydroxyphenyl and cyclopentyl groups. The electron-donating nature of the hydroxyl group on the phenyl ring would raise the energy of the HOMO, while the alkyl nature of the cyclopentyl group would have a more modest electronic effect.
Table 1: Predicted Molecular Orbital Characteristics
| Molecular Orbital | Predicted Primary Localization | Expected Contribution to Reactivity |
|---|---|---|
| HOMO | 4-Hydroxyphenyl ring (π-system and oxygen lone pairs) | Nucleophilic and electron-donating behavior |
| LUMO | Acetaldehyde group (C=O π* orbital) | Electrophilic behavior, susceptibility to nucleophilic attack |
| HOMO-1 | Primarily on the σ-framework and phenyl π-system | - |
This table is a representation of expected localizations based on computational studies of analogous structures.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and modeling transition states. For this compound, several reaction pathways could be of interest for theoretical investigation. These include reactions at the aldehyde, such as nucleophilic addition, and reactions involving the phenolic ring, such as electrophilic aromatic substitution.
Transition state modeling for a reaction, for instance, the addition of a nucleophile to the carbonyl carbon, would involve locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming process. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the identified transition state connects the reactants and the desired products. nih.gov
The presence of the bulky cyclopentyl group adjacent to the aldehyde functionality would introduce significant steric hindrance. Computational modeling could quantify the energetic penalty associated with this steric clash in the transition state, thereby providing insights into the stereoselectivity of reactions at the chiral center.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting various spectroscopic parameters.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts for the aromatic protons of the 4-hydroxyphenyl group, the aldehydic proton, and the protons of the cyclopentyl ring can be compared with experimental data to validate the computed structure. semanticscholar.org
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. Key vibrational modes for this compound would include the O-H stretch of the phenol (B47542), the C=O stretch of the aldehyde, and the aromatic C-H and C=C stretching vibrations. semanticscholar.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions for this molecule are expected to be π→π* transitions within the 4-hydroxyphenyl ring and the n→π* transition of the carbonyl group. niscpr.res.in
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Aldehydic proton (δ 9.5-10.0 ppm), Phenolic proton (variable), Cyclopentyl protons (δ 1.0-2.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ 190-205 ppm), Aromatic carbons (δ 110-160 ppm), Cyclopentyl carbons (δ 20-50 ppm) |
| IR | O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1720-1740 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹) |
The values in this table are estimations based on typical ranges for the respective functional groups.
Advanced Computational Methodologies (e.g., DFT, Ab Initio, ONIOM)
A variety of advanced computational methodologies can be applied to study this compound, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT): This is the most widely used method for studying molecules of this size. Functionals such as B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), provide a good compromise between accuracy and computational expense for geometry optimization, frequency calculations, and electronic structure analysis. niscpr.res.intandfonline.com
Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can offer higher accuracy for the electronic energy and are often used as a benchmark for DFT results.
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): For studying the behavior of this molecule in a complex environment, such as in the active site of an enzyme, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods like ONIOM are particularly useful. In an ONIOM calculation, the chemically active part of the system (e.g., the substrate and key active site residues) is treated with a high level of theory (QM), while the surrounding protein and solvent are treated with a less computationally expensive method (MM). This approach allows for the investigation of enzymatic reactions involving phenolic compounds.
Charge Distribution and Reactivity Predictions in Catalytic Systems
The charge distribution within this compound is a key factor in determining its reactivity, particularly in catalytic systems.
Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis: These methods can be used to calculate the partial atomic charges on each atom. It is expected that the oxygen atoms of the hydroxyl and carbonyl groups will carry significant negative charges, while the carbonyl carbon and the phenolic hydrogen will be positively charged.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the phenolic and aldehydic hydrogens, indicating sites for nucleophilic interaction. nih.gov
In a catalytic context, for instance, in an enzyme-catalyzed reaction, these charge distributions would govern the initial interactions with the amino acid residues in the active site. The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the carbonyl oxygen could also accept a hydrogen bond. The electrophilic carbonyl carbon would be the primary site for nucleophilic attack by a catalytic residue. Computational docking and QM/MM simulations can model these interactions and predict the catalytic mechanism and efficiency.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetaldehyde |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde in Research
High-Resolution Mass Spectrometry for Structural Confirmation Beyond Basic Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural confirmation of synthetic compounds, offering significant advantages over standard mass spectrometry by providing the elemental composition of a molecule and its fragments. When analyzing 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, HRMS can precisely determine its molecular weight and elemental formula, thereby confirming its identity.
In a hypothetical HRMS analysis, the protonated molecule of this compound would be observed in the positive ion mode. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Illustrative HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Calculated Monoisotopic Mass | 204.11503 u |
| Observed m/z (M+H)⁺ | 205.12231 u |
| Mass Accuracy | < 5 ppm |
Beyond confirming the molecular formula, HRMS can provide structural insights through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is generated. For this compound, key fragment ions would be expected from the cleavage of the bond between the cyclopentyl group and the acetaldehyde (B116499) moiety, as well as from the loss of the formyl group (-CHO). The accurate mass measurement of these fragments helps in piecing together the molecular structure.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation and Conformation
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are indispensable for the detailed structural elucidation and conformational analysis of complex molecules like this compound. nih.gov
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the mapping of the proton spin systems within the cyclopentyl ring and the connection to the benzylic proton. An HSQC spectrum correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals in the ¹³C NMR spectrum. nih.gov
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space, providing insights into the three-dimensional arrangement of the molecule. For instance, NOESY could reveal the preferred orientation of the cyclopentyl group relative to the hydroxyphenyl ring.
Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.7 (d) | 201.5 |
| Benzylic CH | 3.5 (d) | 55.2 |
| Aromatic CH (ortho to OH) | 6.8 (d) | 115.8 |
| Aromatic CH (meta to OH) | 7.1 (d) | 130.5 |
| Aromatic C-OH | - | 156.0 |
| Aromatic C-CH | - | 128.3 |
| Cyclopentyl CH | 2.1 (m) | 45.3 |
| Cyclopentyl CH₂ | 1.5-1.7 (m) | 25.0, 25.2 |
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Complex Mixture Analysis in Research
Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its analysis in complex research matrices. patsnap.comhplcvials.comshawnee.edu
Given the aldehyde functional group and the potential for thermal instability, HPLC is often the preferred method for the analysis of such compounds. patsnap.comhplcvials.com A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient would be suitable for separating the target compound from impurities. Detection can be achieved using a UV detector, leveraging the chromophore of the hydroxyphenyl group.
For GC-MS analysis, derivatization of the aldehyde group is often necessary to improve volatility and thermal stability. nih.gov Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative that is amenable to GC-MS analysis. und.edu
Method Development for Quantitative Analysis in Research Matrices
Developing a robust quantitative method is crucial for studying the compound in various research contexts. For HPLC-based quantification, a calibration curve would be constructed using certified reference standards of this compound. Key validation parameters for the method would include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Method Parameters for Quantitative Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Analysis of Reaction Byproducts and Degradation Products
During the synthesis of this compound, various byproducts may be formed. Similarly, the compound may degrade under certain storage or experimental conditions. Both HPLC and GC-MS can be used to identify and quantify these impurities. For instance, oxidation of the aldehyde to the corresponding carboxylic acid or reduction to an alcohol are potential degradation pathways that can be monitored chromatographically. Mass spectrometry coupled with chromatography is particularly powerful for the structural elucidation of unknown byproducts and degradation products.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.orgresearchgate.net
This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing. The successful application of X-ray crystallography is contingent on the ability to grow high-quality crystals of the compound, which can be a challenging step. libretexts.org
Role of 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde As a Key Intermediate in Complex Chemical Synthesis
Precursor in the Synthesis of Natural Products and Analogues
There is currently no available scientific literature that describes the use of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde as a precursor in the synthesis of any known natural products or their analogues. The unique stereochemistry and electronic properties that would arise from the combination of the cyclopentyl and hydroxyphenyl groups at the alpha position of an acetaldehyde (B116499) moiety could theoretically make it a valuable synthon. However, without experimental data, its potential utility in this area remains purely speculative.
Building Block in the Construction of Advanced Organic Scaffolds
Similarly, a review of chemical databases and scholarly articles reveals no instances of this compound being utilized as a building block for the construction of advanced organic scaffolds. The bifunctional nature of the molecule, possessing both a reactive aldehyde and a nucleophilic phenol (B47542), suggests it could participate in a variety of cyclization and condensation reactions. Nevertheless, no specific examples of its incorporation into larger, complex molecular frameworks have been reported.
Development of Novel Reagents and Methodologies Based on its Reactivity
The reactivity of aldehydes is well-established, encompassing a wide range of transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the bulky cyclopentyl group and the electronically influential hydroxyphenyl group would be expected to modulate the reactivity of the acetaldehyde carbonyl. However, no studies have been published that explore or exploit the specific reactivity of this compound for the development of novel reagents or synthetic methodologies.
Emerging Research Directions and Future Perspectives on 2 Cyclopentyl 2 4 Hydroxyphenyl Acetaldehyde
Unexplored Synthetic Pathways and Functional Group Interconversions
While established methods for the synthesis of substituted acetaldehydes exist, the specific architecture of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde invites the exploration of more innovative and efficient synthetic routes. Current research is pivoting towards methodologies that offer greater control over stereochemistry and functional group compatibility.
Unexplored Synthetic Pathways:
Novel approaches could involve the asymmetric α-alkylation of a 4-hydroxyphenylacetaldehyde precursor. Organocatalysis, particularly enamine catalysis, presents a promising avenue for achieving high enantioselectivity in the introduction of the cyclopentyl group. researchgate.net Another unexplored route could be the homologation of a (4-hydroxyphenyl)(cyclopentyl)methanone derivative through C-C bond cleavage and subsequent functionalization. nih.gov Research into the use of Grignard reagents on functionalized precursors also presents a potential pathway.
Functional Group Interconversions:
The inherent reactivity of the aldehyde and phenol (B47542) groups in this compound allows for a wide array of functional group interconversions, opening doors to a diverse range of derivatives. The aldehyde moiety can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. ic.ac.ukfiveable.me The hydroxyl group on the phenyl ring can be transformed into an ether or ester, or it can direct ortho-functionalization, further expanding the molecular diversity. organic-chemistry.org These transformations are crucial for creating analogues with potentially new biological activities or material properties. The interconversion of functional groups is a cornerstone of synthetic organic chemistry, enabling the strategic modification of molecules. ic.ac.ukfiveable.meimperial.ac.uk
| Functional Group Transformation | Potential Reagents and Conditions | Resulting Functional Group |
| Aldehyde Oxidation | Tollens' reagent (Ag2O), Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid |
| Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary Alcohol |
| Reductive Amination | Amine, Sodium cyanoborohydride (NaBH3CN) | Amine |
| Phenolic Hydroxyl Etherification | Alkyl halide, Williamson ether synthesis conditions | Ether |
| Phenolic Hydroxyl Esterification | Acyl chloride or anhydride, base | Ester |
Potential for Green Chemistry Applications in its Synthesis and Reactions
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact. The synthesis of this compound and its subsequent reactions are well-suited for the application of these principles.
The use of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is a key consideration. nih.gov Biocatalysis, employing enzymes like laccases or lipases, could offer highly selective and efficient transformations under mild conditions, minimizing waste and energy consumption. nih.gov Mechanochemical methods, which utilize mechanical force to drive reactions, can significantly reduce or eliminate the need for solvents. mdpi.com The development of catalytic reactions, particularly those using earth-abundant metals, is another crucial aspect of greening the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis/Reactions | Potential Benefit |
| Use of Greener Solvents | Employing bio-derived solvents like 2-MeTHF or CPME. nih.gov | Reduced environmental toxicity and improved process safety. |
| Biocatalysis | Utilizing enzymes for selective transformations (e.g., oxidation, reduction). nih.gov | High selectivity, mild reaction conditions, and biodegradability of catalysts. |
| Mechanochemistry | Solvent-free or liquid-assisted grinding for key synthetic steps. mdpi.com | Elimination or reduction of solvent use, potentially leading to higher yields and shorter reaction times. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |
Integration into Flow Chemistry and Automated Synthesis Research
Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. rsc.orgbeilstein-journals.org The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms.
Key synthetic steps, such as Grignard reactions, hydrogenations, or oxidations, can be performed more safely and efficiently in a continuous flow setup. rsc.org This technology also allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.org Furthermore, the integration of in-line purification and analysis can streamline the entire synthetic process.
Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. youtube.com These systems can perform numerous experiments in parallel, rapidly identifying optimal catalysts, solvents, and other parameters.
| Flow Chemistry/Automated Synthesis Application | Potential Advantages | Key Technologies |
| Continuous Aldehyde Synthesis | Improved safety for exothermic reactions, precise temperature control, and enhanced mixing. rsc.orgresearchgate.netacs.org | Microreactors, packed-bed reactors, and continuous stirred-tank reactors (CSTRs). |
| Automated Reaction Optimization | High-throughput screening of catalysts, solvents, and reaction conditions. | Robotic liquid handlers, parallel reactor systems, and integrated analytical techniques (e.g., HPLC, GC-MS). |
| In-line Purification | Integration of purification steps (e.g., extraction, chromatography) into the continuous flow process. | Membrane separators, continuous chromatography systems. |
Advanced Mechanistic Studies of its Role in Complex Chemical Networks
A deeper understanding of the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational and experimental techniques can provide valuable insights into the intricate details of these chemical processes.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and elucidate the role of catalysts. nih.gov Kinetic studies, using techniques such as stopped-flow spectroscopy, can provide experimental data on reaction rates and intermediates. Understanding the formation of byproducts and reaction intermediates is key to improving reaction efficiency and selectivity. For instance, studying the mechanism of thiazolidine (B150603) formation in related aldehyde systems can provide insights into potential side reactions. dss.go.th
| Mechanistic Study Technique | Information Gained | Impact on Synthesis |
| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, and catalyst-substrate interactions. nih.gov | Rational catalyst design and prediction of reaction outcomes. |
| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking and bond-forming steps in the rate-determining step. | Elucidation of reaction mechanisms and identification of rate-limiting steps. |
| In-situ Spectroscopy (NMR, IR) | Direct observation of reaction intermediates and monitoring of reaction progress. | Optimization of reaction conditions to maximize the formation of desired products. |
Opportunities in Catalyst Design and Reaction Optimization
The development of novel and efficient catalysts is a key driver of innovation in organic synthesis. For the synthesis of this compound, there are significant opportunities for catalyst design and reaction optimization, particularly in achieving high stereoselectivity.
Catalyst Design:
The design of chiral catalysts for the asymmetric synthesis of this molecule is a major area of interest. Chiral organocatalysts, such as proline derivatives or chiral aldehydes, could be employed for enantioselective α-alkylation or aldol-type reactions. nih.govacs.orgfrontiersin.orgnih.govrsc.org Transition metal catalysts, particularly those based on palladium, rhodium, or copper, could be developed for cross-coupling reactions to construct the carbon skeleton. nih.govorganic-chemistry.org The design of bifunctional catalysts that can activate multiple reactants simultaneously is another promising direction.
Reaction Optimization:
Systematic optimization of reaction parameters is essential to maximize yield, purity, and efficiency. Design of Experiments (DoE) methodologies can be used to efficiently screen multiple variables, such as temperature, concentration, catalyst loading, and solvent, to identify the optimal reaction conditions. High-throughput experimentation (HTE) can further accelerate this process by allowing for the rapid evaluation of a large number of reaction conditions in parallel.
| Catalysis/Optimization Area | Specific Approach | Expected Outcome |
| Asymmetric Catalysis | Development of chiral organocatalysts or transition metal complexes. frontiersin.orgrsc.orgnih.gov | Enantiomerically pure this compound. |
| Bifunctional Catalysis | Design of catalysts with both acidic and basic sites. acs.org | Enhanced reaction rates and selectivities through cooperative activation. |
| Design of Experiments (DoE) | Statistical approach to systematically vary multiple reaction parameters. | Identification of optimal reaction conditions with a minimal number of experiments. |
| High-Throughput Experimentation (HTE) | Parallel screening of a large library of catalysts and reaction conditions. | Rapid discovery of novel and efficient catalytic systems. |
Q & A
Q. What emerging analytical methods enhance sensitivity in detecting this compound’s degradation products?
- Methodological Answer :
- GC×GC-TOFMS : Two-dimensional chromatography separates isomers (e.g., cyclopentyl vs. cyclohexyl derivatives) with 10× higher resolution than GC-MS .
- Microfluidic Sensors : Graphene oxide-based electrodes detect aldehydes at femtomolar levels via redox current changes (ΔI = 2.5 nA/µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
